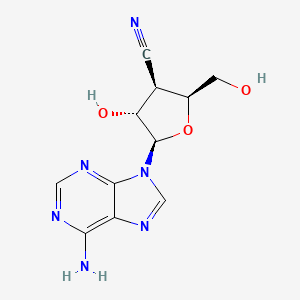
9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- is a synthetic compound with the molecular formula C11H12N6O3 and a molecular weight of 276.25 g/mol . This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- involves several steps. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Sugar Moiety: The sugar moiety, in this case, a modified xylofuranose, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the sugar moiety is replaced by a cyano group.
Industrial production methods for this compound typically involve optimization of these synthetic steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule. Common reagents for these reactions include halides, amines, and thiols.
Applications De Recherche Scientifique
9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is used in studies related to nucleic acids and their analogs. It helps in understanding the interactions between nucleic acids and proteins.
Medicine: It has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its ability to mimic natural nucleosides makes it a valuable tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleosides and incorporate into nucleic acids, thereby affecting DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved include the inhibition of DNA polymerase and the activation of cellular stress responses.
Comparaison Avec Des Composés Similaires
9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- can be compared with other similar compounds such as:
9-(2-Deoxy-beta-D-threo-pentofuranosyl)-9H-purin-6-amine: This compound is also a purine nucleoside analog but differs in the sugar moiety attached to the purine base.
Adenosine phosphate: A naturally occurring nucleoside that plays a crucial role in cellular energy transfer.
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine phosphate: Another nucleoside analog used in the treatment of hematological malignancies.
The uniqueness of 9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
121153-18-2 |
|---|---|
Formule moléculaire |
C11H12N6O3 |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H12N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,2H2,(H2,13,14,15)/t5-,6+,8+,11+/m0/s1 |
Clé InChI |
PGZCHDSYRDIAPC-YKNIRZDTSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)C#N)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)C#N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


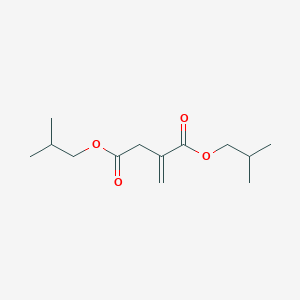



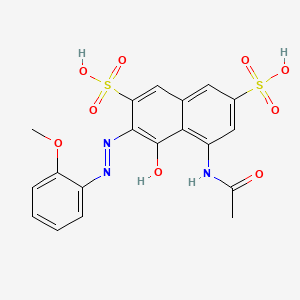
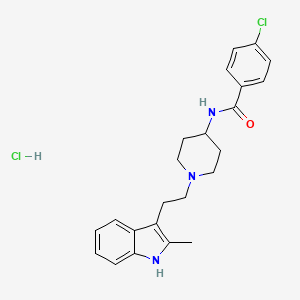
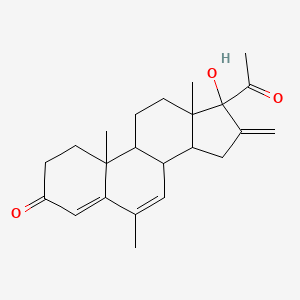
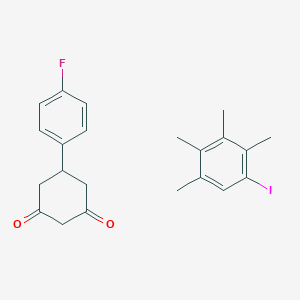
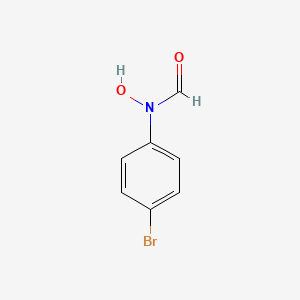

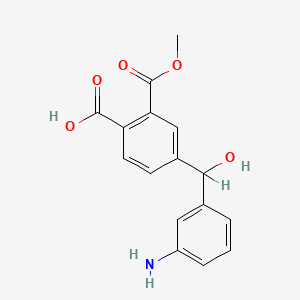
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
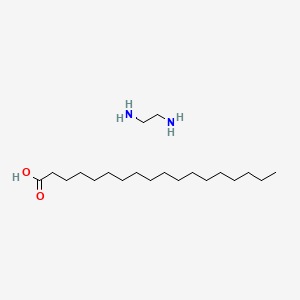
![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)
